molecular formula C₂₆H₄₁NNa₂O₈S B1145827 3-Sulfo-glycodeoxycholic Acid Disodium Salt CAS No. 66874-10-0

3-Sulfo-glycodeoxycholic Acid Disodium Salt

Cat. No.: B1145827
CAS No.: 66874-10-0
M. Wt: 573.65
InChI Key:
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Description

3-Sulfo-glycodeoxycholic Acid Disodium Salt: is a bile acid derivative with the molecular formula C26H44NNaO8S and a molecular weight of 553.69 g/mol . It is a white to off-white solid that is slightly soluble in DMSO, methanol, and water . This compound is known for its role in various biochemical processes and is used in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycodeoxycholic acid. The reaction conditions often require a controlled environment to ensure the stability of the product. The process may include steps such as:

    Sulfonation: Using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

    Neutralization: Neutralizing the sulfonated product with a base such as sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors and purification systems to ensure high purity and yield. The process is designed to be efficient and cost-effective, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfo-glycodeoxycholic Acid Disodium Salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfo group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Sulfo-glycodeoxycholic Acid Disodium Salt is used as a reference standard and in the synthesis of other bile acid derivatives. It serves as a model compound for studying sulfonation reactions and the behavior of sulfonated bile acids .

Biology: In biological research, this compound is used to study bile acid metabolism and transport. It helps in understanding the role of sulfonated bile acids in physiological processes and their interactions with biological membranes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on liver function, cholesterol metabolism, and its role in treating certain liver diseases .

Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds. Its unique properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Sulfo-glycodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It is known to bind to specific receptors in the liver and intestines, influencing bile acid metabolism and transport. The sulfo group enhances its solubility and interaction with biological membranes, facilitating its physiological effects .

Comparison with Similar Compounds

    Glycodeoxycholic Acid: A non-sulfonated bile acid derivative with similar structural features but different solubility and reactivity.

    Taurodeoxycholic Acid: Another bile acid derivative with a taurine conjugate instead of a sulfo group.

    Chenodeoxycholic Acid: A bile acid with different hydroxylation patterns and physiological roles.

Uniqueness: 3-Sulfo-glycodeoxycholic Acid Disodium Salt is unique due to its sulfonation, which imparts distinct chemical and biological properties. The presence of the sulfo group enhances its solubility and interaction with biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66874-10-0

Molecular Formula

C₂₆H₄₁NNa₂O₈S

Molecular Weight

573.65

Synonyms

Cholane;  Glycine derivative;  N-[(3α,5β,12α)-12-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt.

Origin of Product

United States

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